N,1-二甲基-1H-吡唑-3-甲酰胺

描述

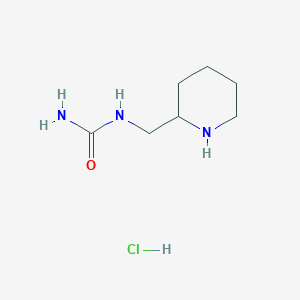

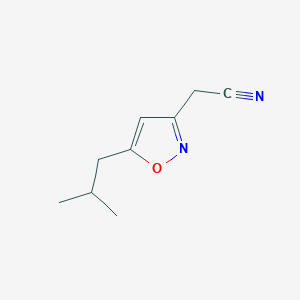

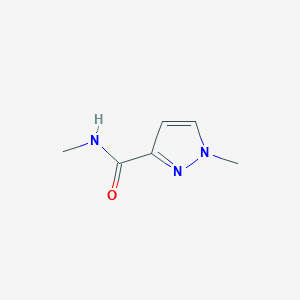

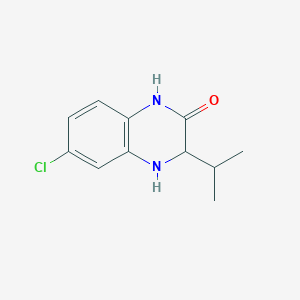

“N,1-dimethyl-1H-pyrazole-3-carboxamide” is a pyrazole derivative . Pyrazole derivatives are known for their rich biological activity and are found in many pharmaceuticals and bioactive compounds . They have been studied for their antiproliferative effects on cancer cells, kinase inhibition, and DNA-binding interaction .

Synthesis Analysis

The synthesis of N,1-dimethyl-1H-pyrazole-3-carboxamide derivatives involves the reaction of pyrazole-3-carboxylic acids with several aromatic and heteroaromatic sulfonamides . The synthesized sulfonamide derivatives are characterized using 1H NMR, 13C NMR, FT-IR, and mass spectroscopy techniques .Molecular Structure Analysis

The molecular structure of N,1-dimethyl-1H-pyrazole-3-carboxamide derivatives is characterized by NMR, IR spectroscopy, and X-ray diffraction analysis . The structure includes a pyrazole ring, which is an important structural motif found in many pharmaceuticals and bioactive compounds .Chemical Reactions Analysis

The chemical reactions of N,1-dimethyl-1H-pyrazole-3-carboxamide derivatives involve DNA-binding interactions . A DNA minor groove binding model was developed, and the binding energy was predicted for the compounds . The binding ability was determined by the electronic absorption spectroscopy under physiological conditions for the compounds, and further verified by viscosity measurement .Physical And Chemical Properties Analysis

The physical and chemical properties of N,1-dimethyl-1H-pyrazole-3-carboxamide derivatives are characterized using various techniques such as NMR, IR spectroscopy, and mass spectroscopy .科学研究应用

Antiproliferative Agents

“N,1-dimethyl-1H-pyrazole-3-carboxamide” and its derivatives have been studied for their potential as antiproliferative agents . A series of novel N-methyl-substituted pyrazole carboxamide derivatives were synthesized and their antiproliferative activities were evaluated against the human cervical cancer cell line (HeLa) using the xCELLigence system . Compound 16 showed the highest activity among the synthesized compounds with 64.10%, while starting compound 4 showed the highest at all with 80.82% .

Anticancer Agents

Pyrazole compounds, including “N,1-dimethyl-1H-pyrazole-3-carboxamide”, have been found to possess a broad range of biological profiles, including anticancer properties . The methyl substituted pyrazole carboxylic and carboxamide derivatives with antiproliferative activities could be potential lead compounds for developing novel anticancer agents .

Anti-inflammatory Agents

Pyrazole derivatives have been reported to exhibit anti-inflammatory properties . This suggests that “N,1-dimethyl-1H-pyrazole-3-carboxamide” could potentially be used in the development of new anti-inflammatory drugs.

Analgesic Agents

Pyrazole compounds have also been found to have analgesic properties . This indicates that “N,1-dimethyl-1H-pyrazole-3-carboxamide” could potentially be used in pain management.

Antioxidant Agents

Pyrazole derivatives, including “N,1-dimethyl-1H-pyrazole-3-carboxamide”, have been reported to exhibit antioxidant properties . This suggests potential applications in the prevention of diseases related to oxidative stress.

Anti-convulsant Agents

Pyrazole compounds have been found to possess anti-convulsant properties . This suggests that “N,1-dimethyl-1H-pyrazole-3-carboxamide” could potentially be used in the treatment of epilepsy and other seizure disorders.

Anti-microbial Agents

Pyrazole derivatives have been reported to exhibit anti-microbial properties . This indicates that “N,1-dimethyl-1H-pyrazole-3-carboxamide” could potentially be used in the development of new antimicrobial drugs.

Hypotensive Agents and ACE Inhibitors

Pyrazole compounds, including “N,1-dimethyl-1H-pyrazole-3-carboxamide”, have been found to have hypotensive properties and act as ACE inhibitors . This suggests potential applications in the treatment of hypertension and cardiovascular diseases.

作用机制

Background: Indole Derivatives

Indole, also known as benzopyrrole, contains a benzenoid nucleus and exhibits aromatic properties. It possesses ten π-electrons (two from the lone pair on nitrogen and eight from double bonds), making it aromatic. Similar to benzene, indole readily undergoes electrophilic substitution due to its π-electron delocalization . The indole scaffold appears in various synthetic drug molecules and plays a crucial role in binding to multiple receptors, making it valuable for drug development.

Biological Activities of Indole Derivatives

Indole derivatives exhibit a wide range of biological activities, including:

- Antiviral Activity : Certain indole derivatives have shown inhibitory effects against viruses. For instance, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated antiviral activity against influenza A .

- Antifungal Activity : Although we’re discussing pyrazoles, it’s worth noting that indazole (a related heterocyclic compound) has been associated with antifungal properties .

- Anticancer Activity : Some indole derivatives act as MEK inhibitors, potentially inhibiting cancer cell growth .

- Antioxidant, Antimicrobial, and Antitubercular Activities : Indole derivatives have been investigated for their potential in these areas .

未来方向

The future directions in the study of N,1-dimethyl-1H-pyrazole-3-carboxamide derivatives involve further exploration of their biological activities and potential applications in drug discovery . There is a great demand for novel antitumor agents that selectively act on the target with high potency and less toxicity . Therefore, these compounds could be potential lead compounds for developing novel anticancer agents .

属性

IUPAC Name |

N,1-dimethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-7-6(10)5-3-4-9(2)8-5/h3-4H,1-2H3,(H,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMRZUDFHMWTVHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NN(C=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,1-dimethyl-1H-pyrazole-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3H-1,2,4-Triazole-3-thione, 4-[2-(diethylamino)ethyl]-2,4-dihydro-](/img/structure/B3376766.png)

![7-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B3376767.png)

![2-[(2S)-oxolan-2-yl]acetic acid](/img/structure/B3376780.png)